A Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
A Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one, a heterocyclic compound featuring the imidazolidin-2-one scaffold. This scaffold is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document serves a dual purpose: to consolidate known identifiers and predicted characteristics, and to provide detailed, field-proven experimental protocols for their empirical determination. We will delve into the structural features, predicted spectroscopic profile, and the critical parameters of solubility and lipophilicity. The methodologies provided are designed to be self-validating, ensuring researchers can generate reliable and reproducible data essential for advancing drug development programs.
Chemical Identity and Molecular Structure
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a substituted aromatic heterocyclic compound. The structure consists of an imidazolidin-2-one ring attached via a nitrogen atom to a 5-bromo-2-methylphenyl group. The imidazolidin-2-one core is a five-membered ring containing two nitrogen atoms and a carbonyl group, essentially a cyclic urea. This structural motif is found in numerous bioactive compounds and FDA-approved drugs.[1]
The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(5-bromo-2-methylphenyl)imidazolidin-2-one | [2] |
| CAS Number | 1498996-35-2 | |
| Molecular Formula | C₁₀H₁₁BrN₂O | [2] |
| Molecular Weight | 255.12 g/mol | [2] |
| SMILES | CC1=C(C=C(C=C1)Br)N2CCNC2=O | N/A |
| InChIKey | MFVDOYPSKNCQCY-UHFFFAOYSA-N | [2] |
Physicochemical Properties: An Overview
A compound's physicochemical properties are foundational to understanding its behavior in both chemical and biological systems. They dictate everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) profiles in a drug development context.
While specific experimentally determined data for 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one are not widely published, the following table outlines the key parameters that require characterization. The subsequent sections of this guide provide the protocols to determine these values empirically.
| Property | Value | Significance in Drug Development |
| Physical Form | Expected to be a solid at room temperature. | Affects handling, formulation, and dissolution rate. |
| Melting Point (°C) | Not available. | An indicator of purity; a sharp melting range suggests high purity. |
| Boiling Point (°C) | Not available. | Relevant for purification (distillation) if applicable, and thermal stability. |
| Aqueous Solubility | Not available. | Crucial for bioavailability; poor solubility is a major hurdle in drug formulation.[3] |
| LogP (o/w) | Not available. | Measures lipophilicity, predicting a compound's ability to cross biological membranes.[4][5] |
| pKa | Not available. | Indicates ionization state at different pH values, affecting solubility and receptor binding. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will likely appear as complex multiplets or distinct doublets and doublets of doublets in the δ 6.8-7.5 ppm region. Their specific shifts and coupling patterns depend on the electronic effects of the bromo, methyl, and imidazolidinone substituents.
-
Imidazolidinone Protons (-CH₂CH₂-): The four protons on the imidazolidinone ring are expected to appear as two distinct multiplets, likely triplets, in the δ 3.0-4.0 ppm range. The protons on the carbon adjacent to the carbonyl group may be shifted further downfield than those adjacent to the two nitrogen atoms.
-
Methyl Protons (Ar-CH₃): A singlet corresponding to the three protons of the methyl group, likely appearing upfield around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm, characteristic of a urea carbonyl.[6]
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-145 ppm range. The carbon bearing the bromine atom (C-Br) and the carbon attached to the nitrogen (C-N) will have characteristic shifts.
-
Imidazolidinone Carbons (-CH₂CH₂-): Two signals in the δ 40-55 ppm range.
-
Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups:
-
N-H Stretch: While this is a 1,3-disubstituted imidazolidin-2-one, any residual moisture or related impurities might show a broad peak around 3200-3400 cm⁻¹. The primary molecule itself has no N-H bond.
-
C-H Stretch: Signals for aromatic and aliphatic C-H bonds will appear just above and below 3000 cm⁻¹, respectively.[7]
-
C=O Stretch (Amide I band): A strong, sharp absorption peak is expected around 1680-1720 cm⁻¹ , which is highly characteristic of the cyclic urea (carbonyl) group.[7] This is often the most prominent peak in the spectrum.
-
C-N Stretch: Will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.
-
C-Br Stretch: A weak to medium intensity peak in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern:
-
Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity: one for the M⁺ ion (containing ⁷⁹Br) and another at M+2 (containing ⁸¹Br).[7] This isotopic signature is a definitive indicator of the presence of a single bromine atom. For this compound, peaks would be expected at m/z ≈ 254 and m/z ≈ 256.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, reliable methods for determining the key physicochemical properties of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one.
Protocol 1: Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses the capillary method with a modern digital apparatus for accuracy and reproducibility.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize using a mortar and pestle.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm height is achieved.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.[8]
-
Accurate Determination: With a new sample, heat rapidly to about 20°C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely (the "clear point").[9]
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, perform the measurement in triplicate to ensure consistency.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] It ensures that the solvent becomes fully saturated with the solute by allowing sufficient time and agitation for the dissolution process to reach equilibrium. Temperature control is critical as solubility is highly temperature-dependent.
Methodology:
-
System Preparation: To a series of glass vials, add an excess amount of the compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] Preliminary experiments can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the solid, either:
-
Centrifuge the vials at the controlled temperature.
-
Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.
-
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM, specifying the temperature and pH of the medium.
Protocol 3: Partition Coefficient (LogP) Determination
Causality: Lipophilicity is a key determinant of a drug's ADME properties. The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. The shake-flask method directly measures this partitioning.[12] LogP is the base-10 logarithm of this ratio. For ionizable compounds like this one (due to the amide group), the measurement should be performed at a pH where the molecule is neutral to determine LogP, or across a pH range to determine LogD (the distribution coefficient).[5]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (typically the phase in which it is more soluble).
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer (e.g., 5 mL of each). Add a small amount of the compound stock solution.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Be extremely careful to avoid cross-contamination.[12]
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
Calculate LogP = log₁₀(P).
-
Perform the experiment in triplicate and report the average value.
-
Conclusion
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a compound with significant potential in synthetic and medicinal chemistry. While its specific physicochemical properties are not yet cataloged in detail within public databases, this guide establishes a clear path forward for their determination. The structural features suggest it is a stable, crystalline solid with moderate lipophilicity. By employing the robust, validated protocols for measuring melting point, aqueous solubility, and the octanol-water partition coefficient, researchers can generate the critical data needed to assess its viability for further development. The predicted spectroscopic fingerprints provide a benchmark for structural confirmation, ensuring the integrity of the material used in such studies. This comprehensive approach empowers scientists to build the foundational knowledge required to unlock the full potential of this and related molecules.
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